![molecular formula C21H26ClN3O2 B2939886 2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide CAS No. 913527-52-3](/img/structure/B2939886.png)

2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of phenylpiperazine, which is a class of compounds containing a phenyl group attached to a piperazine ring . Piperazines are often used in the synthesis of pharmaceuticals, especially antipsychotics and antidepressants .

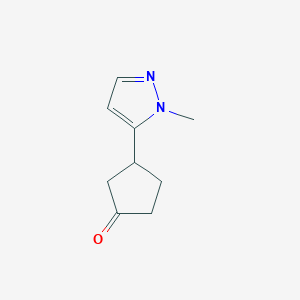

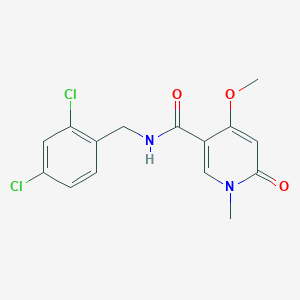

Molecular Structure Analysis

The molecular structure of this compound would consist of a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl group and a 4-chlorophenoxy acetic acid group . The presence of these functional groups could influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación

Potential Pesticide Applications

N-derivatives of 4-chlorophenoxyacetamide, including compounds with structural similarities to "2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide," have been characterized for their potential as pesticides. X-ray powder diffraction studies provide detailed structural information, suggesting these compounds' utility in agricultural practices (Olszewska et al., 2011; Olszewska et al., 2009).

Synthesis and Biological Activity Evaluation

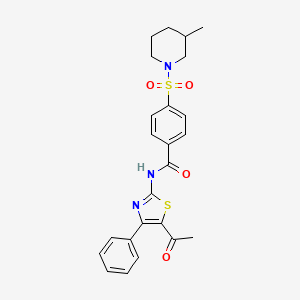

Studies have focused on synthesizing new derivatives and evaluating their biological activities, including antimicrobial, anticonvulsant, and antitumor effects. For example, compounds synthesized using a base structure similar to the query compound were tested for their antimicrobial activity against gram-positive and gram-negative bacteria (Desai et al., 2008). Another study synthesized thiazole derivatives, evaluating their antimicrobial and anticholinesterase activities, highlighting the versatility of this chemical framework in drug development (Yurttaş et al., 2015).

Structural and Molecular Studies

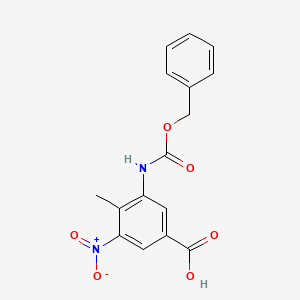

Research has also focused on the structural analysis and molecular docking studies of derivatives, offering insights into their interactions at the molecular level and potential mechanisms of action. For instance, indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were synthesized and evaluated for their anticonvulsant activities, including molecular docking studies to understand their interactions with biological targets (Nath et al., 2021).

Mecanismo De Acción

Target of Action

The compound “2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide” is structurally related to a class of compounds that act as D2/D3 dopamine receptor ligands . These receptors are primarily found in the brain and are involved in a variety of neurological processes, including motor control, reward, and cognition.

Mode of Action

The compound interacts with its targets, the D2/D3 dopamine receptors, by binding to these receptors and modulating their activity . The presence of the carbonyl group (C=O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2 .

Biochemical Pathways

Upon binding to the D2/D3 dopamine receptors, the compound can affect various biochemical pathways associated with these receptors. These pathways are involved in the transmission of signals in the brain that control movement and reward .

Pharmacokinetics

Similar compounds that act on the d2/d3 dopamine receptors are known to cross the blood-brain barrier and exert their effects in the central nervous system .

Result of Action

The result of the compound’s action is the modulation of D2/D3 dopamine receptor activity, which can influence various neurological processes. This could potentially lead to changes in motor control, reward, and cognition .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2/c22-18-7-9-20(10-8-18)27-17-21(26)23-11-4-12-24-13-15-25(16-14-24)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJBQCLLVMJCTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(cyclohexylcarbonyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2939812.png)

![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2939814.png)

![2-[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]acetic acid](/img/structure/B2939815.png)

![Lithium 7-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2939819.png)

![Ethyl (1R,2R,3R)-2-formyl-3-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B2939820.png)

![4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2939823.png)

![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2939825.png)